N-([2,3'-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide is a complex organic compound that features a bipyridine moiety linked to a benzamide structure via a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the bipyridine derivative, followed by the introduction of the methylthio group and finally the formation of the benzamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide: is unique due to its specific structural features. Similar compounds include other bipyridine derivatives and benzamide analogs.
N-([2,3’-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide:
Uniqueness
The combination of the bipyridine moiety with the benzamide structure and the presence of the methylthio group makes N-([2,3’-bipyridin]-4-ylmethyl)-2-(methylthio)benzamide a versatile compound with unique properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
2-methylsulfanyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-24-18-7-3-2-6-16(18)19(23)22-12-14-8-10-21-17(11-14)15-5-4-9-20-13-15/h2-11,13H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUYKSIWCBCYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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